![molecular formula C12H11NO2 B174774 Ethyl quinoline-4-carboxylate CAS No. 10447-29-7](/img/structure/B174774.png)
Ethyl quinoline-4-carboxylate
Overview
Description
Ethyl quinoline-4-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Mechanism of Action
Target of Action
Ethyl quinoline-4-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to interact with a variety of biological targets due to their broad spectrum of bio-responses . .
Mode of Action
Quinoline derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . The Gould–Jacobs reaction, a method for the preparation of quinolines, involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form a quinoline .
Biochemical Pathways
Quinoline derivatives are known to influence various biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The synthesis of quinoline derivatives has been achieved using green and clean methods, suggesting a potential for good bioavailability .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that this compound may have similar effects .
Action Environment
The synthesis of quinoline derivatives has been achieved using alternative reaction methods such as microwave, ultrasound-promoted synthesis, and photocatalytic synthesis (uv radiation), suggesting that these methods could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinoline-4-carboxylate typically involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst. One common method is the Friedländer synthesis, which uses a combination of aniline derivatives and β-ketoesters under acidic or basic conditions . Another method involves the use of molecular iodine as a catalyst, which provides a green and efficient route to quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as silica gel or ionic liquids . These methods not only enhance the yield but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline-4-carboxaldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline-4-carboxylic acid, quinoline-4-carboxaldehyde, and various substituted quinoline derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Quinoline Derivatives
Ethyl quinoline-4-carboxylate serves as an essential building block in the synthesis of more complex quinoline derivatives. It is utilized in various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of functionalized quinolines that have applications in pharmaceuticals and materials science.
Reaction Type | Product Type |
---|---|
Oxidation | Quinoline-4-carboxylic acid derivatives |
Reduction | Alcohols or amines |
Substitution | Various substituted quinoline derivatives |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Studies have shown its effectiveness against various pathogens and cancer cell lines, suggesting potential for therapeutic applications.
- Antimicrobial Activity : this compound has demonstrated efficacy against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell growth. For instance, derivatives of quinoline-4-carboxylic acid have shown potent activity against breast carcinoma cell lines, with IC₅₀ values comparable to established drugs .
Medicinal Chemistry
Drug Development Potential
this compound is under investigation for its potential use in drug development due to its anti-inflammatory and analgesic properties. Its derivatives are being explored for their ability to target specific molecular pathways involved in disease processes.
Case Study: Antileishmanial Activity
A study synthesized several quinoline-4-carboxylic acid derivatives, including this compound, and evaluated their antileishmanial activity against Leishmania donovani. The results indicated significant activity at varying concentrations, highlighting its potential as a therapeutic agent for leishmaniasis treatment .
Industrial Applications
Dyes and Pigments
The chromophoric properties of this compound make it suitable for use in the synthesis of dyes and pigments. Its derivatives are employed in producing colorants used in textiles, plastics, and coatings.
Comparison with Similar Compounds
Ethyl quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
- Quinoline-4-carboxylic acid
- Quinoline-4-carboxaldehyde
- Ethyl 2,4-dimethylquinoline-3-carboxylate
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its acid and aldehyde counterparts . Its ester group makes it more lipophilic, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Biological Activity
Ethyl quinoline-4-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
This compound is synthesized through the reaction of quinoline-4-carboxylic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. This method allows for efficient production of the ester, which serves as a precursor for various derivatives with enhanced biological activities .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Specific compounds derived from this scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives such as 6a and 6h exhibited IC50 values of 3.39 μM and 2.71 μM, respectively, outperforming the reference drug Doxorubicin (IC50 = 6.18 μM) .
Mechanism of Action:
- EGFR Kinase Inhibition: Compounds derived from this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase. For example, compound 6h exhibited an IC50 value of 0.22 μM against EGFR, comparable to Lapatinib (IC50 = 0.18 μM) .
- Induction of Apoptosis: The most active derivatives induced apoptosis in cancer cells by upregulating p53 and caspase 9, leading to significant cell cycle arrest at the G1 phase .
Antimalarial Activity
This compound derivatives have also been investigated for their antimalarial properties. A series of quinoline-4-carboxamide derivatives showed moderate potency against Plasmodium falciparum, with some compounds achieving low nanomolar activity .
Mechanism of Action:
- Inhibition of Translation Elongation Factor 2: The lead compound DDD107498 was identified as a potent inhibitor of PfEF2, crucial for protein synthesis in malaria parasites. This novel mechanism represents a promising avenue for developing new antimalarial therapies .
Case Study: Cytotoxicity and Mechanistic Insights
A study explored the cytotoxic effects of this compound derivatives on MCF-7 breast cancer cells. The results indicated that treatment with compound 6h led to:
- A significant increase in apoptotic markers (p53 and caspase 9) by approximately 7.4-fold and 8.7-fold, respectively.
- Cell cycle analysis revealed that 6h induced G1 phase arrest, suggesting a potential mechanism for its anticancer activity .
Table: Summary of Biological Activities
Compound | Activity Type | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
This compound | Anticancer | - | EGFR Inhibition |
Compound 6a | Anticancer | 3.39 | EGFR Inhibition |
Compound 6h | Anticancer | 2.71 | EGFR Inhibition, Apoptosis Induction |
DDD107498 | Antimalarial | <1 | Inhibition of PfEF2 |
Properties
IUPAC Name |
ethyl quinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWYVZDPWAPMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299935 | |
Record name | ethyl quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10447-29-7 | |
Record name | 10447-29-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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